

What is the CAS number for 5-Methylcyclocytidine hydrochloride

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Compound of Interest

Compound Name: 5-Methylcyclocytidine
hydrochloride

Cat. No.: B12397381

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An In-depth Technical Guide to 5-Methylcyclocytidine Hydrochloride

CAS Number: 51391-96-9

This technical guide provides a comprehensive overview of **5-Methylcyclocytidine hydrochloride**, a nucleoside analogue with potential applications in biomedical research, particularly in the development of anticancer and antiviral therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

5-Methylcyclocytidine hydrochloride is a synthetic derivative of cytidine. The hydrochloride salt form enhances its stability and solubility for experimental use. Key properties are summarized in the table below.

Property	Value	Source
CAS Number	51391-96-9	[1]
Molecular Formula	C ₁₀ H ₁₄ ClN ₃ O ₄	[1]
Molecular Weight	275.69 g/mol	[1]
IUPAC Name	(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxo-1,9-diazatricyclo[6.4.0.0 ^{2,6}]dodeca-8,11-dien-5-ol;hydrochloride	
Synonyms	O-2,3'-Anhydro-5-methylcytidine hydrochloride, CMC.HCl	[1]
Physical Description	Solid	
Storage Conditions	2-8°C	

Potential Therapeutic Applications and Mechanism of Action

5-Methylcyclocytidine hydrochloride is classified as a nucleoside analogue, a class of compounds known for their ability to interfere with nucleic acid synthesis. This property underlies its potential as both an anticancer and antiviral agent.

Anticancer Activity: The proposed mechanism of action in cancer cells involves the inhibition of DNA synthesis. As a nucleoside analogue, it can be incorporated into growing DNA chains, leading to chain termination and halting cell proliferation. Furthermore, it is suggested that this compound may induce apoptosis, or programmed cell death, in malignant cells.

Antiviral Activity: Similar to its anticancer properties, the antiviral activity of **5-Methylcyclocytidine hydrochloride** is believed to stem from its ability to inhibit viral replication by interfering with the synthesis of viral nucleic acids.

While the general mechanisms are postulated based on its structural class, specific quantitative data on the efficacy (e.g., IC_{50} values against various cancer cell lines or EC_{50} values against specific viruses) of **5-Methylcyclocytidine hydrochloride** are not readily available in the public domain. Further research is required to fully elucidate its therapeutic potential and specific molecular targets.

Synthesis and Characterization

Detailed experimental protocols for the synthesis of **5-Methylcyclocytidine hydrochloride** are not widely published. However, the synthesis of related nucleoside analogues typically involves multi-step chemical reactions starting from protected sugar and nucleobase precursors.

Characterization of the final compound would involve standard analytical techniques to confirm its identity and purity. While specific experimental data for **5-Methylcyclocytidine hydrochloride** is limited, the following methods would be employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR would be used to elucidate the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
- Mass Spectrometry (MS): This technique would be used to determine the precise molecular weight and fragmentation pattern, further confirming the compound's identity.
- High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the synthesized compound.

Experimental Protocols

Due to the limited availability of published research specifically on **5-Methylcyclocytidine hydrochloride**, detailed experimental protocols for its use are not established. However, based on its proposed mechanism of action, standard assays for evaluating anticancer and antiviral compounds would be applicable.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It would be a primary screen to determine the cytotoxic effects of **5-Methylcyclocytidine hydrochloride** on

various cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

General Protocol:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of **5-Methylcytocyridine hydrochloride**. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear

stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

General Protocol:

- Cell Treatment: Treat cells with **5-Methylcyclocytidine hydrochloride** at concentrations around its predetermined IC₅₀ value.
- Cell Harvesting: After the desired incubation time, harvest the cells.
- Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V and PI.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Logical Relationships

The potential mechanism of action of **5-Methylcyclocytidine hydrochloride** as a nucleoside analogue suggests its involvement in the DNA damage response pathway. Its incorporation into DNA would likely trigger cellular stress signals, leading to the activation of proteins involved in cell cycle arrest and apoptosis.

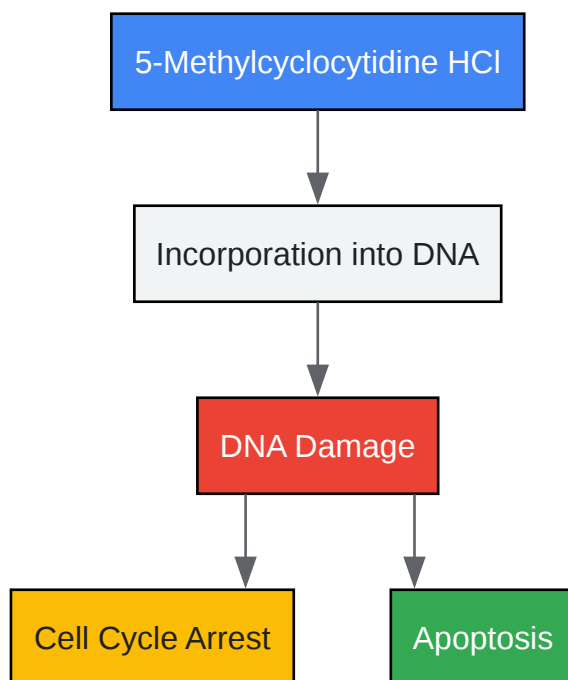
The logical workflow for investigating the anticancer activity of this compound is outlined below.



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Logical workflow for the investigation of **5-Methylcyclocytidine hydrochloride**.

A simplified diagram illustrating the proposed mechanism of action leading to apoptosis is presented below.



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Proposed mechanism of action leading to apoptosis.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. Further in-depth research and experimental validation are necessary to fully understand the properties and potential applications of **5-Methylcyclocytidine hydrochloride**.

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References

- 1. 5-Methylcyclocytidine hydrochlorine | C₁₀H₁₄CIN₃O₄ | CID 51066585 - PubChem [pubchem.ncbi.nlm.nih.gov]
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